molecular formula C24H21FN2O2 B11351707 N-(4-fluorobenzyl)-3,5,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-fluorobenzyl)-3,5,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11351707
M. Wt: 388.4 g/mol
InChI Key: WUBUFPGQRKWQMX-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-3,5,7-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzofuran core with fluorophenyl, pyridinyl, and carboxamide groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3,5,7-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-3,5,7-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-3,5,7-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3,5,7-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-3,5,7-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,5,7-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H21FN2O2/c1-15-12-16(2)22-20(13-15)17(3)23(29-22)24(28)27(21-6-4-5-11-26-21)14-18-7-9-19(25)10-8-18/h4-13H,14H2,1-3H3

InChI Key

WUBUFPGQRKWQMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)F)C4=CC=CC=N4)C)C

Origin of Product

United States

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